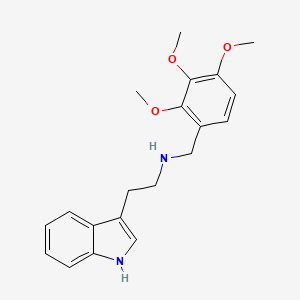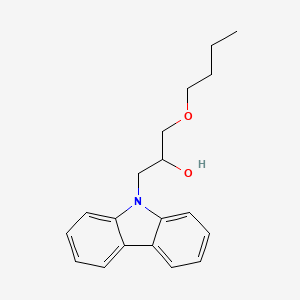![molecular formula C21H22BrFN2O6 B5230007 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate](/img/structure/B5230007.png)
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate, also known as BPP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BPP is a piperazine derivative that exhibits a unique pharmacological profile and has been shown to possess promising biological activities.
作用機序
The mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling molecule that is involved in cell proliferation and survival. Additionally, this compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is a signaling pathway that is involved in cell growth and differentiation. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of MMPs. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
In vivo studies have shown that this compound exhibits neuroprotective effects and can improve cognitive function in animal models of neurological disorders. This compound has been shown to reduce the formation of amyloid-beta plaques and tau protein tangles in the brain, which are hallmarks of Alzheimer's disease. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate in lab experiments is its potent biological activity. This compound exhibits potent anticancer and neuroprotective activity, making it a promising candidate for drug development. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This compound is a white crystalline solid that is sparingly soluble in water, which can make it difficult to formulate for in vivo studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to elucidate its biological activity.
将来の方向性
There are several future directions for research on 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate. One direction is to further elucidate the mechanism of action of this compound. Understanding the signaling pathways involved in the biological activity of this compound can provide insights into its potential therapeutic applications.
Another direction is to optimize the formulation of this compound for in vivo studies. Developing a formulation that improves the solubility and bioavailability of this compound can facilitate its use in animal models of disease.
Finally, future research can focus on the development of this compound-based drugs for the treatment of cancer and neurological disorders. The potent biological activity of this compound makes it a promising candidate for drug development, and further research can help to identify the most promising applications of this compound in these fields.
合成法
The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate involves the reaction of 4-bromophenol with acetic anhydride to yield 4-bromophenyl acetate. This intermediate is then reacted with 3-fluorobenzylpiperazine in the presence of a base to produce this compound. The final product is obtained as an oxalate salt, which is a white crystalline solid.
科学的研究の応用
1-[(4-bromophenoxy)acetyl]-4-(3-fluorobenzyl)piperazine oxalate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. Additionally, this compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Another potential application of this compound is in the treatment of neurological disorders. Studies have shown that this compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the formation of amyloid-beta plaques and tau protein tangles, which are hallmarks of Alzheimer's disease. Additionally, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are depleted in Parkinson's disease.
特性
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2.C2H2O4/c20-16-4-6-18(7-5-16)25-14-19(24)23-10-8-22(9-11-23)13-15-2-1-3-17(21)12-15;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFYYBDSKDOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)

![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5229944.png)
![5-[(4-benzoyl-1-piperidinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5229964.png)
![1-[(2,4-dimethylbenzyl)thio]-7,7-dimethyl-4-phenyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5229969.png)
![1-{3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone hydrobromide](/img/structure/B5229971.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5229975.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylcyclobutanamine](/img/structure/B5229990.png)
![isopropyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229995.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)quinoline](/img/structure/B5229999.png)

![N-(4-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5230015.png)
